(3-Fluoro-5-methylphenyl)trimethylsilane
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Overview
Description
(3-Fluoro-5-methylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H15FSi. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Fluoro-5-methylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-methylphenylmagnesium bromide with trimethylsilyl chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-methylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups on the phenyl ring.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the trimethylsilyl group replaced by another aryl group .
Scientific Research Applications
(3-Fluoro-5-methylphenyl)trimethylsilane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-fluoro-5-methylphenyl)trimethylsilane exerts its effects depends on the specific reaction it undergoes. In coupling reactions, the compound acts as a nucleophile, where the trimethylsilyl group stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: A similar compound without the fluorine and methyl substitutions.
(3-Fluoro-5-(trifluoromethyl)phenyl)trimethylsilane: A compound with an additional trifluoromethyl group on the phenyl ring.
Uniqueness
(3-Fluoro-5-methylphenyl)trimethylsilane is unique due to the specific substitutions on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The presence of the fluorine and methyl groups can also affect the compound’s physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C10H15FSi |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
(3-fluoro-5-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15FSi/c1-8-5-9(11)7-10(6-8)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
IIGKQANXOAIIRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[Si](C)(C)C)F |
Origin of Product |
United States |
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